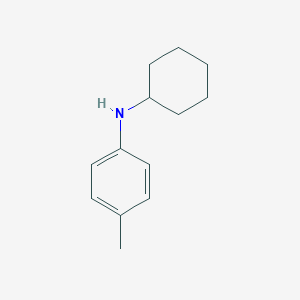

N-cyclohexyl-4-methylaniline

Description

Chemical Classification and Nomenclature

N-Cyclohexyl-4-methylaniline is a secondary amine belonging to the class of aromatic amines. Its systematic IUPAC name is N-cyclohexyl-4-methylbenzenamine , reflecting the substitution pattern of a cyclohexyl group attached to the nitrogen atom of a 4-methylaniline backbone. Common synonyms include N-cyclohexyl-p-toluidine and cyclohexyl-p-tolyl-amine, which emphasize its structural relationship to toluidine derivatives. The molecular formula is $$ \text{C}{13}\text{H}{19}\text{N} $$, with a molecular weight of 189.30 g/mol.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 10386-93-3 |

| Molecular Formula | $$ \text{C}{13}\text{H}{19}\text{N} $$ |

| Molecular Weight | 189.30 g/mol |

| IUPAC Name | N-Cyclohexyl-4-methylbenzenamine |

| Exact Mass | 189.1517 g/mol |

Historical Context and Development

The synthesis of this compound is rooted in advancements in reductive amination and catalytic coupling methodologies. A notable method involves the palladium-catalyzed reductive coupling of 4-methylphenol with cyclohexylamine, which proceeds via partial reduction to cyclohexanone followed by imine formation and subsequent reduction. This one-pot strategy, developed in the early 21st century, marked a shift from traditional stoichiometric approaches (e.g., Friedel-Crafts alkylation) to more sustainable catalytic processes. The compound’s structural modularity has made it a subject of interest in optimizing reaction conditions for secondary amine synthesis.

Molecular Identity and CAS Registration (10386-93-3)

This compound is registered under CAS number 10386-93-3 , with a defined structure comprising a benzene ring substituted by a methyl group at the para position and a cyclohexylamino group at the nitrogen. Spectroscopic data confirm the planar geometry of the aniline moiety, while the cyclohexyl group adopts a chair conformation, influencing steric and electronic properties. The compound’s melting point is reported as 41–42°C, and it sublimes at 180°C under reduced pressure (30 Torr).

Significance in Organic Chemistry Research

This compound serves as a model substrate in studies of:

- Catalytic Amination : Its synthesis via Pd/C-mediated reductive coupling has provided insights into hydrogen-borrowing mechanisms, where amines act as both reactants and reductants.

- Steric Effects in Substitution Reactions : The bulky cyclohexyl group impacts reaction kinetics in nucleophilic aromatic substitution, aiding in the design of sterically hindered catalysts.

- Intermediate in Heterocycle Synthesis : It is a precursor to N-cyclohexyl benzamides and urea derivatives, which are explored for their biological and material science applications.

Recent research highlights its role in developing "reverse hydrogen borrowing" strategies, enabling amine alkylation without external reductants. This has implications for sustainable pharmaceutical and agrochemical manufacturing.

Properties

IUPAC Name |

N-cyclohexyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBIPXFOYXNBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465399 | |

| Record name | N-cyclohexyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10386-93-3 | |

| Record name | N-cyclohexyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Solvent Selection : Polar aprotic solvents like acetonitrile or ethanol are preferred to stabilize the transition state.

-

Base and Temperature : Reactions are conducted at 60–80°C for 4–8 hours, with NaOH or K₂CO₃ facilitating halide displacement.

-

Workup : The product is isolated via filtration or extraction, followed by recrystallization for purification.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity | 95–99% (post-recrystallization) |

| Reaction Time | 6–8 hours |

This method is scalable but limited by side reactions such as over-alkylation, necessitating precise stoichiometric control.

Catalytic Hydrogenation of Boronic Acid Derivatives

A patent by CN109824520B describes a two-step hydrogenation-amination strategy for synthesizing cyclohexylamine derivatives, adaptable to this compound.

Step 1: Hydrogenation of 4-Methylphenylboronic Acid

4-Methylphenylboronic acid undergoes catalytic hydrogenation using a rhodium-carbon (Rh/C) catalyst under H₂ pressure, yielding cis-4-methylcyclohexylboronic acid.

Reaction Conditions:

Step 2: Amine Substitution

The boronic acid intermediate reacts with sulfamic acid (H₃NSO₃) in the presence of NaOH, displacing the boronate group with an amine.

Optimization Insights:

-

Molar Ratio : Sulfamic acid : boronic acid = 1.5 : 1

-

Temperature : Room temperature (25°C)

Aminolysis Reactions with Catalytic Initiators

CN101941912A reports a high-purity synthesis of N,N-dihydroxyethyl-p-toluidine using a compound aminolysis initiator (KI:LiI:ZnI₂ = 1:0.05:0.1). This approach is translatable to this compound by substituting ethanolamine with cyclohexylating agents.

Protocol Overview:

-

Reactor Setup : Equipped with heating, stirring, and temperature monitoring.

-

Initiator Role : Enhances reaction rate and selectivity by stabilizing intermediates.

-

Conditions :

Industrial-Scale Production Techniques

Industrial synthesis prioritizes efficiency through continuous flow reactors and heterogeneous catalysis. Key advancements include:

Continuous Flow Alkylation

-

Residence Time : 10–15 minutes

-

Catalyst : Palladium or copper complexes immobilized on silica

-

Throughput : 50–100 kg/day

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Alkylation | 70–85% | 95–99% | Moderate | 120–150 |

| Hydrogenation-Amination | 85% | 99.6% | High | 200–220 |

| Aminolysis | 85–90% | >99% | High | 180–200 |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride.

Major Products:

Oxidation: Quinones, nitroso derivatives.

Reduction: Cyclohexyl-4-methylaniline.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Organic Synthesis

CHMA is widely used as an intermediate in organic synthesis. It serves as a building block for:

- Dyes and Pigments : CHMA is utilized in the production of various dyes due to its ability to undergo electrophilic substitution reactions, allowing for further functionalization.

- Pharmaceuticals : Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic agents .

Biochemical Studies

In biological research, CHMA functions as a probe in enzyme interaction studies. Its structural characteristics enable it to interact with biological macromolecules, aiding in the understanding of enzyme mechanisms and substrate specificity .

Specialty Chemicals

CHMA is employed in the manufacture of specialty chemicals that require specific amine functionalities. Its stability and reactivity make it suitable for producing high-performance materials used in coatings and plastics .

Environmental Applications

The compound has been investigated for its role in green chemistry initiatives. For instance, reactions involving CHMA can be conducted under eco-friendly conditions using solvents like polyethylene glycol (PEG), which minimizes environmental impact .

Data Tables

Case Study 1: Synthesis of Dyes

A study demonstrated that CHMA could be effectively used as an intermediate in synthesizing azo dyes, which are critical in textile industries. The reaction conditions were optimized to improve yield and reduce waste.

Case Study 2: Biological Probes

Research highlighted the use of CHMA derivatives as fluorescent probes for studying protein interactions. These derivatives exhibited significant binding affinities towards target proteins, making them valuable tools in biochemical assays.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as an intermediate in chemical synthesis or its potential therapeutic effects.

Comparison with Similar Compounds

The following analysis compares N-cyclohexyl-4-methylaniline with structurally analogous compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₉N | 189.30 | Cyclohexyl-N, para-methyl aniline | 3.8 | ~1.2 (in DMSO) |

| 4-(Cyclohexylmethyl)aniline | C₁₃H₁₉N | 189.30 | Cyclohexylmethyl on benzene ring | 3.5 | ~1.0 (in DMSO) |

| 2-(4-Methylcyclohexyl)aniline | C₁₃H₁₉N | 189.30 | 4-Methylcyclohexyl on benzene ring | 3.6 | ~0.9 (in DMSO) |

| 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline | C₁₄H₂₀ClNO | 253.77 | Chloro, methoxy, cyclohexylmethyl substituents | 4.2 | ~0.5 (in DMSO) |

| N-(Hex-5-en-2-yl)-4-methylaniline | C₁₃H₁₉N | 189.30 | Hexenyl chain on aniline-N | 3.9 | ~1.1 (in DMSO) |

Key Observations :

- Steric Effects : The cyclohexyl group in This compound introduces significant steric hindrance, reducing nucleophilic reactivity compared to simpler amines like aniline .

- Electronic Effects : The para-methyl group enhances electron density on the benzene ring, increasing resistance to electrophilic substitution compared to unsubstituted aniline derivatives .

- Lipophilicity : The cyclohexyl group raises the logP value, improving membrane permeability but reducing aqueous solubility relative to compounds with smaller alkyl chains (e.g., N-(Hex-5-en-2-yl)-4-methylaniline ) .

Key Observations :

- Substituent Impact : The addition of electron-withdrawing groups (e.g., chloro in 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline ) enhances binding to biomolecules, while bulky substituents like cyclohexyl prioritize steric-driven interactions .

- Therapeutic Potential: Compounds with extended alkyl chains (e.g., hexenyl) show improved antimicrobial activity due to increased hydrophobicity, whereas aromatic substitutions (e.g., methoxy) favor enzyme inhibition .

Biological Activity

N-Cyclohexyl-4-methylaniline (C13H19N) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclohexyl group attached to the nitrogen atom of an aniline structure, with a methyl group located at the para position relative to the amino group. This unique configuration influences its chemical reactivity and biological interactions.

The compound's mechanism of action primarily involves its interaction with specific biomolecules, including enzymes and receptors. Research indicates that it can modulate biological pathways, potentially leading to various therapeutic effects. The exact molecular interactions are still being elucidated, but preliminary studies suggest that it may influence pathways related to:

- Antimicrobial Activity : this compound has shown promise in inhibiting bacterial growth, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in metabolic processes .

- Anticancer Properties : Investigations into its anticancer potential have indicated that the compound may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully understood.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 250 | Moderate |

| Staphylococcus aureus | 500 | Mild |

| Pseudomonas aeruginosa | >1000 | No activity |

This data suggests that while this compound exhibits some antimicrobial properties, its effectiveness varies significantly across different bacterial species .

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 30 | Significant inhibition |

| MCF-7 (breast cancer) | 50 | Moderate inhibition |

These findings indicate a potential for further development as an anticancer agent, warranting additional research into its pharmacodynamics and pharmacokinetics .

Case Studies

- Antimicrobial Resistance : A study highlighted the potential of this compound as a lead compound in developing new antibiotics to combat resistant strains of bacteria. Its unique structure allows for modifications that could enhance efficacy against resistant organisms .

- Synthesis and Characterization : Research focused on synthesizing derivatives of this compound to optimize its biological activity. Various analogs were tested for their antimicrobial and anticancer properties, revealing structure-activity relationships that could guide future drug design efforts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclohexyl-4-methylaniline with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methylaniline with cyclohexyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm yields using gravimetric analysis and purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use NMR (CDCl₃, 400 MHz) to identify aromatic protons (δ 6.5–7.0 ppm), cyclohexyl protons (δ 1.0–2.0 ppm), and methyl groups (δ 2.3 ppm). NMR confirms carbonyl and aromatic carbons.

- FT-IR : Look for N-H stretching (3300–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak (e.g., [M+H]⁺ at m/z 218). Cross-reference with theoretical molecular weights .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and oxidation. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via TLC or HPLC. Add antioxidants like BHT (0.01% w/w) to prolong shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties, such as HOMO-LUMO gaps and Fukui indices, to identify nucleophilic/electrophilic sites. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect dynamic processes. Compare experimental results with simulated spectra (e.g., ACD/Labs or Gaussian). For ambiguous peaks, employ 2D techniques (COSY, HSQC) or X-ray crystallography for structural confirmation .

Q. How can researchers analyze the environmental fate of this compound degradation products?

- Methodological Answer : Perform photolysis/hydrolysis studies (e.g., UV light at 254 nm, pH 3–9 buffers) and identify metabolites via LC-QTOF-MS. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity (e.g., ECOSAR). Assess soil mobility using OECD Guideline 121 (column leaching tests) .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes/receptors. Validate with in vitro assays (e.g., fluorescence polarization for binding constants). For cytochrome P450 interactions, use hepatic microsomal incubations and monitor metabolite formation via LC-MS/MS .

Q. How do structural modifications of this compound affect its physicochemical properties?

- Methodological Answer : Synthesize analogs (e.g., substituents on the aromatic ring or cyclohexyl group) and measure logP (shake-flask method), solubility (HPLC-UV), and pKa (potentiometric titration). Corrogate structure-property relationships using multivariate analysis (e.g., PLS regression) .

Methodological Resources

- Synthetic Protocols : Refer to safety data sheets for handling hazardous intermediates (e.g., cyclohexyl halides) .

- Computational Tools : Use Gaussian 16 for DFT studies and PyMOL for visualizing docking poses .

- Analytical Validation : Follow ICH guidelines for HPLC method validation (precision, accuracy, LOD/LOQ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.